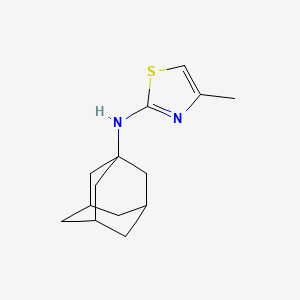
N-adamantyl-4-methylthiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-adamantyl-4-methylthiazol-2-amine is a thiazole amine derivative known for its neuroprotective and anti-oxidative properties. This compound has been studied for its potential to mitigate oxidative stress and inflammation in the brain, particularly in the context of glutamate-induced toxicity .
Preparation Methods
The synthesis of N-adamantyl-4-methylthiazol-2-amine involves the reaction of adamantylamine with 4-methylthiazol-2-amine under specific conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and may involve catalysts to facilitate the process . Industrial production methods would likely scale up this synthetic route, optimizing reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-adamantyl-4-methylthiazol-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its biological activity.
Substitution: Substitution reactions, particularly involving the thiazole ring, can lead to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-adamantyl-4-methylthiazol-2-amine has several scientific research applications:
Neuroprotection: It has been shown to protect neuronal cells from oxidative damage and inflammation, making it a potential therapeutic agent for neurodegenerative diseases.
Anti-inflammatory: The compound exhibits anti-inflammatory properties, reducing the levels of pro-inflammatory cytokines and oxidative stress markers.
Research Tool: In biochemical and pharmacological research, it serves as a tool to study the mechanisms of oxidative stress and neuroprotection.
Mechanism of Action
The mechanism of action of N-adamantyl-4-methylthiazol-2-amine involves several molecular targets and pathways:
Antioxidant Pathways: The compound activates antioxidant enzymes, reducing the levels of reactive oxygen species (ROS) and lipid peroxidation.
Anti-inflammatory Pathways: It inhibits the production of pro-inflammatory cytokines such as tumor necrosis factor-α and interleukin-1β.
Mitochondrial Protection: The compound preserves mitochondrial function by maintaining ATP levels and reducing cytochrome oxidase c release.
Apoptosis Inhibition: It reduces the activity of apoptotic markers such as caspase-3 and Bax, thereby protecting neuronal cells from apoptosis.
Comparison with Similar Compounds
N-adamantyl-4-methylthiazol-2-amine can be compared with other thiazole derivatives and adamantyl-containing compounds:
Thiazole Derivatives: Compounds like 4-methylthiazol-2-amine share structural similarities but may differ in their biological activities and applications.
Adamantyl-Containing Compounds: Other adamantyl derivatives, such as amantadine, have different pharmacological profiles and uses, highlighting the unique properties of this compound.
Properties
Molecular Formula |
C14H20N2S |
|---|---|
Molecular Weight |
248.39 g/mol |
IUPAC Name |
N-(1-adamantyl)-4-methyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C14H20N2S/c1-9-8-17-13(15-9)16-14-5-10-2-11(6-14)4-12(3-10)7-14/h8,10-12H,2-7H2,1H3,(H,15,16) |
InChI Key |
JMRLYCMPIVIOSE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)NC23CC4CC(C2)CC(C4)C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[[[[[(5S)-5-Amino-5-carboxypentyl]amino]carbonyl]oxy]methyl]-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy](/img/structure/B13438830.png)
![N(amino)-Des(N-(Methoxycarbonyl)-3-methyl-L-valinamido)-[(4S)-4-(1,1-Dimethylethyl)-2,5-dioxo-1-imidazolidinyl] Atazanavir](/img/structure/B13438848.png)

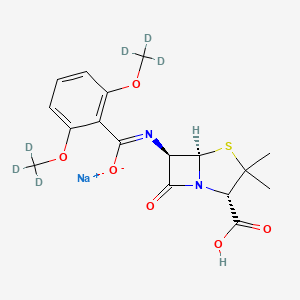
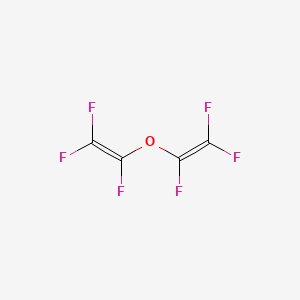


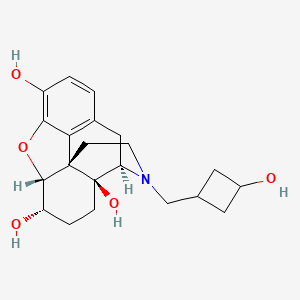

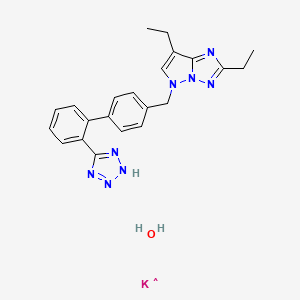
![(1R,2S,3S,5S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B13438873.png)
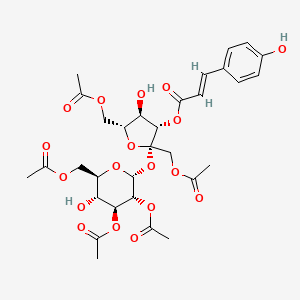
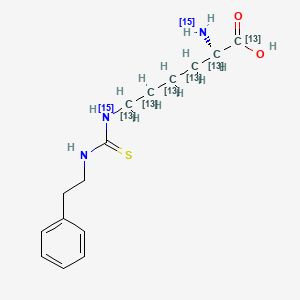
![2-[[5-chloro-2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]-N,N-dimethylbenzenesulfonamide](/img/structure/B13438884.png)
